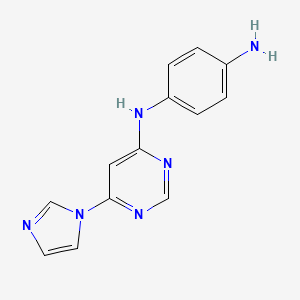

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

説明

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS: 1706440-97-2) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an imidazole ring and linked to a para-phenylenediamine group. Its molecular formula is C₁₃H₁₂N₆, with a molecular weight of 252.28 g/mol .

特性

IUPAC Name |

4-N-(6-imidazol-1-ylpyrimidin-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c14-10-1-3-11(4-2-10)18-12-7-13(17-8-16-12)19-6-5-15-9-19/h1-9H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTVMKCMPSKORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with 1H-imidazole under basic conditions to form the intermediate 6-(1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

化学反応の分析

Types of Reactions

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

科学的研究の応用

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparative Insights

Heterocyclic Core Variations

- Pyrimidine vs. Pyridine/Benzimidazole : The target compound’s pyrimidine-imidazole core (vs. pyridine in or benzimidazole in ) may influence electronic properties and binding interactions. Pyrimidines often engage in hydrogen bonding via nitrogen atoms, whereas benzimidazoles enhance π-π stacking .

- Substituent Effects: The methyl group on the imidazole in could enhance lipophilicity and metabolic stability compared to the unsubstituted imidazole in the target compound.

生物活性

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzene ring substituted with a pyrimidine moiety and an imidazole group , which contributes to its unique biological properties. Its molecular formula is , and it is characterized by the following structural components:

- Benzene Core : Provides stability and hydrophobic interactions.

- Pyrimidine Ring : Involved in interactions with biological targets.

- Imidazole Group : Enhances binding affinity to specific enzymes and receptors.

Synthesis

The synthesis of N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves nucleophilic aromatic substitution reactions. This process can be achieved through the reaction of halogenated pyrimidine derivatives with amines under specific conditions such as elevated temperatures and acidic environments. Characterization techniques like Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Kinase Inhibition

N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has shown significant activity as an inhibitor of various kinases, particularly:

- c-Jun N-terminal kinase 3 (JNK3) : Exhibits moderate affinity, making it a candidate for therapeutic applications in diseases where JNK3 is implicated.

The selectivity against closely related kinases like p38α mitogen-activated protein kinase enhances its potential as a targeted therapeutic agent. Interaction studies have employed techniques such as Surface Plasmon Resonance (SPR) and Enzyme-linked Immunosorbent Assay (ELISA) to assess binding affinities.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been observed to induce apoptosis in specific cancer cell lines. A case study involving tumor-suffering mice demonstrated that treatment with this compound suppressed tumor growth significantly.

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |

| B | U87 | 45.2 ± 13.0 | Significant cytotoxicity |

The mechanisms through which N1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine exerts its biological effects include:

- Inhibition of Kinase Activity : Disruption of signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。